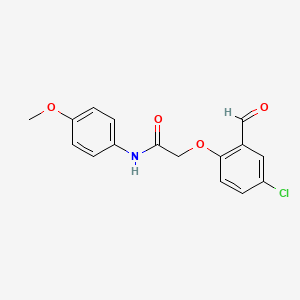

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIUKLXZGBBUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-formylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

Amidation Reaction: The phenoxy intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.

Substitution: 2-(4-methoxy-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of formyl , chloro , and methoxy groups. Below is a comparison with structurally related acetamides:

Key Observations :

- Electron Effects : The nitrophenyl group in enhances electrophilic reactivity compared to the target’s methoxyphenyl.

- Lipophilicity : The methoxy group in the target compound increases lipophilicity relative to nitro or sulfamoyl substituents .

Physicochemical Properties

- Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), a feature absent in compounds like 2-chloro-N-(4-fluorophenyl)acetamide .

Biological Activity

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound classified as an acetamide. This compound features a chloro-substituted phenoxy group, a formyl group, and a methoxyphenyl group attached to the acetamide backbone. Its molecular formula is , and it has a molecular weight of approximately 319.74 g/mol.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Apoptosis Induction in HeLa Cells

In a controlled study, HeLa cells were treated with varying concentrations of the compound for 24 hours. Flow cytometry analysis revealed:

- Control Group: 10% apoptosis

- Treatment Group (50 µg/mL): 30% apoptosis

- Treatment Group (100 µg/mL): 60% apoptosis

These findings indicate that higher concentrations of the compound significantly enhance apoptotic effects in cancer cells.

The precise mechanism by which 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide exerts its biological effects is still under investigation. However, preliminary research suggests that it may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Further studies are required to elucidate these interactions and their implications for therapeutic applications.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar acetamides:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | Significant | High |

| 2-(4-chloro-2-formylphenoxy)-N-(4-hydroxyphenyl)acetamide | Moderate | Moderate |

| 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | Low | Low |

This table illustrates that while related compounds exhibit some biological activity, 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide stands out due to its enhanced efficacy.

Q & A

Q. What are the recommended safety protocols for handling 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . Conduct reactions in a fume hood to mitigate inhalation risks. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services to avoid environmental contamination . For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact. Emergency showers and eye-wash stations should be accessible.

Q. What are the common synthetic routes for preparing this compound, and what intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Chloroacetylation of 4-methoxyaniline using chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

- Step 2 : Nucleophilic aromatic substitution (SNAr) between 4-chloro-2-formylphenol and the chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Key intermediates include N-(4-methoxyphenyl)chloroacetamide and 4-chloro-2-formylphenol. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the formyl group (~10 ppm in ¹H NMR, ~190 ppm in ¹³C NMR) and methoxy substituent (~3.8 ppm in ¹H NMR, ~55 ppm in ¹³C NMR) confirm structure .

- IR : Stretching bands at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (formyl C=O) .

- Crystallography : Single-crystal X-ray diffraction reveals intramolecular C–H⋯O hydrogen bonds (common in acetamides) and packing stabilized by N–H⋯O interactions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Tools like density functional theory (DFT) predict transition states and intermediates. For example:

- Reaction Path Search : ICReDD’s workflow combines DFT (e.g., Gaussian 16) with experimental data to identify optimal SNAr conditions (e.g., solvent polarity, base strength) .

- Solvent Effects : COSMO-RS simulations evaluate solvent suitability (e.g., DMF vs. acetonitrile) for reaction efficiency .

Computational validation reduces trial-and-error experimentation by >40% .

Q. What role do intramolecular hydrogen bonds play in the stability of its crystal structure?

- Methodological Answer : Intramolecular C–H⋯O bonds between the formyl oxygen and adjacent aromatic C–H stabilize the planar conformation, as seen in related acetamides . This preorganization enhances crystallinity and reduces lattice defects. Intermolecular N–H⋯O bonds (e.g., between acetamide NH and phenoxy oxygen) create infinite chains along the c-axis, influencing melting points and solubility .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from impurity profiles or assay variability. Strategies include:

- Purity Validation : HPLC-MS (>98% purity) and elemental analysis to exclude byproducts .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons under standardized conditions (e.g., ATP levels in cytotoxicity assays) .

- Meta-Analysis : Cross-referencing data from PubChem and crystallographic databases (e.g., Cambridge Structural Database) to identify structure-activity outliers .

Q. What strategies are effective in modifying the acetamide moiety to enhance bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Introducing nitro or trifluoromethyl groups at the para-position increases electrophilicity, enhancing kinase inhibition (e.g., EGFR targets) .

- Bioisosteric Replacement : Substituting the methoxy group with a thioether improves metabolic stability .

- Prodrug Design : Esterification of the formyl group (e.g., acetyl protection) enhances membrane permeability, with in situ hydrolysis restoring activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.